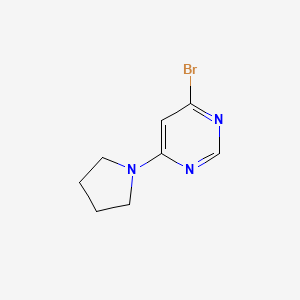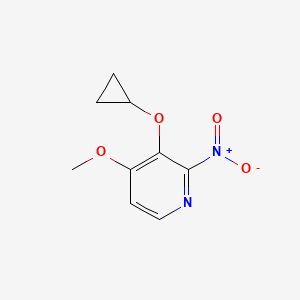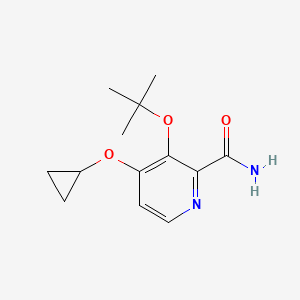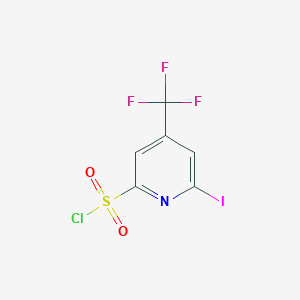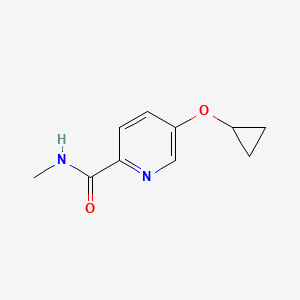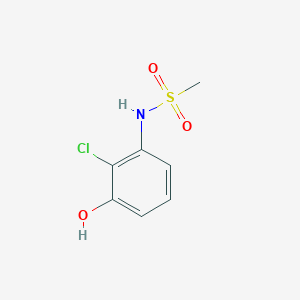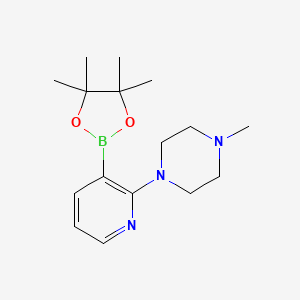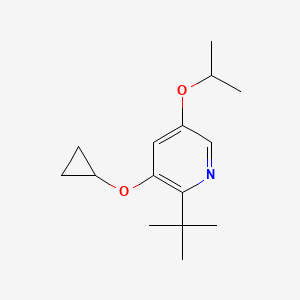
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is characterized by the presence of a pyridine ring substituted with tert-butyl, cyclopropoxy, and isopropoxy groups. This compound is primarily used in research and development settings.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.
Chemical Reactions Analysis
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the tert-butyl, cyclopropoxy, and isopropoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The compound’s effects are likely mediated through its ability to interact with enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the pyridine ring.
This compound: Another compound with a pyridine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropoxy, and isopropoxy groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-12-8-13(18-11-6-7-11)14(16-9-12)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
FKBRQPGPSCNLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
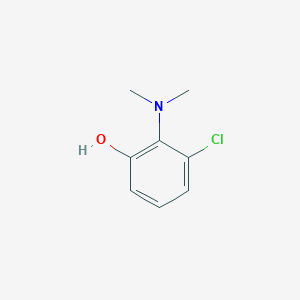

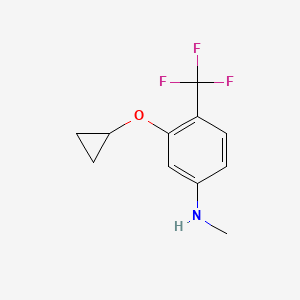
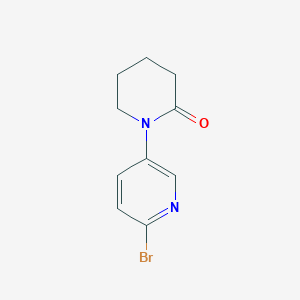
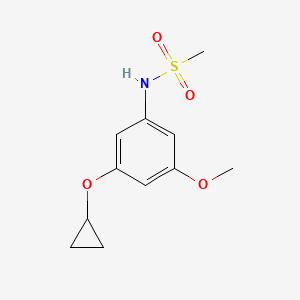
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
